![molecular formula C9H12BrNO B1271706 N-[2-(4-bromophenoxy)ethyl]-N-methylamine CAS No. 743456-85-1](/img/structure/B1271706.png)
N-[2-(4-bromophenoxy)ethyl]-N-methylamine
Descripción general
Descripción
N-[2-(4-bromophenoxy)ethyl]-N-methylamine is an organic compound with the molecular formula C9H12BrNO It is a brominated derivative of phenoxyethylamine, characterized by the presence of a bromine atom on the phenyl ring and a methylamine group attached to the ethyl chain
Mecanismo De Acción
Target of Action
The primary targets of N-[2-(4-bromophenoxy)ethyl]-N-methylamine are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers
Result of Action
A structurally similar compound, {1- [2- (4-bromophenoxy)ethyl]-1h-benzimidazol-2-yl}methanol, has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses. It’s important to note that the effects of this compound may differ due to structural differences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenoxy)ethyl]-N-methylamine typically involves the following steps:
Bromination of Phenol: The starting material, phenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromophenol.
Etherification: 4-bromophenol is then reacted with ethylene oxide in the presence of a base such as potassium carbonate to form 2-(4-bromophenoxy)ethanol.
Amination: The final step involves the reaction of 2-(4-bromophenoxy)ethanol with methylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the bromination and etherification steps.
Purification: The crude product is purified using techniques such as distillation and recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-bromophenoxy)ethyl]-N-methylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products
Nucleophilic Substitution: Substituted phenoxyethylamines.
Oxidation: Phenoxyacetic acids or phenoxyacetones.
Reduction: Phenoxyethylamines or phenoxyethanols.
Aplicaciones Científicas De Investigación
N-[2-(4-bromophenoxy)ethyl]-N-methylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of polymers and resins with specific properties.
Biological Studies: It serves as a probe in studying the interactions of brominated compounds with biological systems.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Comparación Con Compuestos Similares
N-[2-(4-bromophenoxy)ethyl]-N-methylamine can be compared with other similar compounds, such as:
N-[2-(4-chlorophenoxy)ethyl]-N-methylamine: This compound has a chlorine atom instead of bromine, resulting in different reactivity and binding affinity.
N-[2-(4-fluorophenoxy)ethyl]-N-methylamine: The presence of a fluorine atom imparts different electronic properties and metabolic stability.
N-[2-(4-iodophenoxy)ethyl]-N-methylamine: The iodine atom significantly alters the compound’s reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to undergo a variety of reactions, making it valuable in synthetic chemistry and industrial processes. The compound’s potential in medicinal chemistry and material science further underscores its importance in scientific research.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQNXQWMKSFFKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366728 | |
| Record name | N-[2-(4-bromophenoxy)ethyl]-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743456-85-1 | |
| Record name | 2-(4-Bromophenoxy)-N-methylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=743456-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(4-bromophenoxy)ethyl]-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(4-bromophenoxy)ethyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


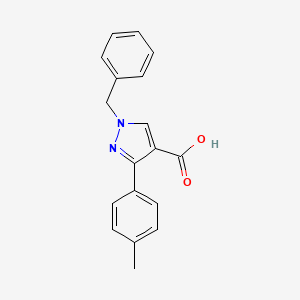
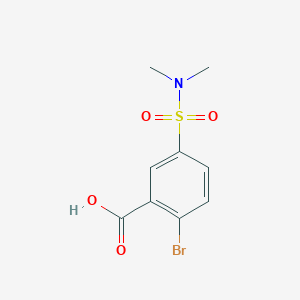
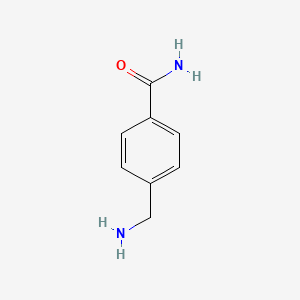
![2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B1271632.png)
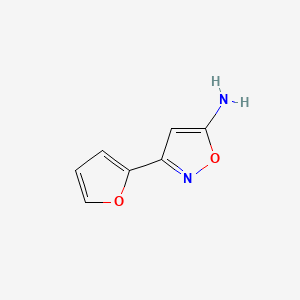


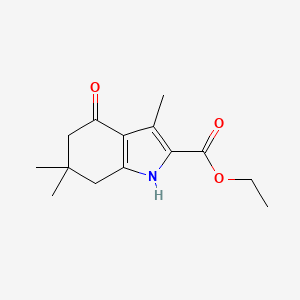
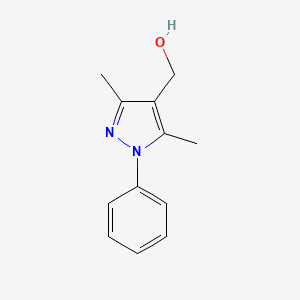
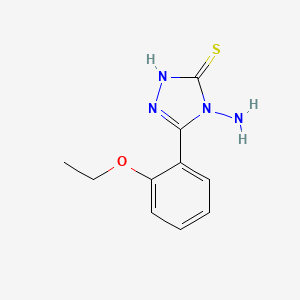

![Ethanamine, 2-[(3,4-dimethylphenyl)thio]-](/img/structure/B1271654.png)
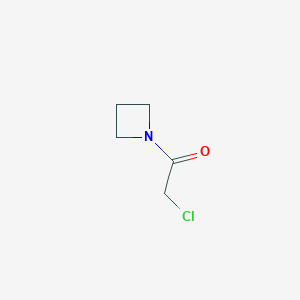
![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)
